molecular formula C23H26N6O3S B11488784 2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol

2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol

Cat. No.: B11488784
M. Wt: 466.6 g/mol
InChI Key: YPZSHIURJOTAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, a sulfonyl group, and a piperazine ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Formation of the Phthalazine Moiety: The phthalazine ring can be constructed by the condensation of phthalic anhydride with hydrazine derivatives.

    Piperazine Ring Formation: The piperazine ring can be introduced by reacting the intermediate with piperazine under reflux conditions.

    Final Coupling: The final step involves the coupling of the triazole-phthalazine intermediate with the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

    Cyclization: Cyclization reactions may require catalysts such as Lewis acids (AlCl₃) or bases (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various diseases, including cancer and infectious diseases.

    Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biology: It is used in studies to explore its effects on cellular processes and its potential as a tool for biological research.

Mechanism of Action

The mechanism of action of 2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and phthalazine moieties may interact with active sites of enzymes, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share the triazole ring but have a thiadiazine moiety instead of a phthalazine moiety.

    1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline moiety fused to the triazole ring.

    1,2,4-Triazolo[1,5-a]pyrimidines: These compounds feature a pyrimidine ring fused to the triazole ring.

Uniqueness

2-(4-{[2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol is unique due to the presence of the phthalazine moiety, which imparts distinct electronic and steric properties. This uniqueness may result in different biological activities and applications compared to other triazole-containing compounds.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[4-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C23H26N6O3S/c1-16-7-8-18(15-21(16)33(31,32)28-11-9-27(10-12-28)13-14-30)22-19-5-3-4-6-20(19)23-25-24-17(2)29(23)26-22/h3-8,15,30H,9-14H2,1-2H3

InChI Key

YPZSHIURJOTAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N5CCN(CC5)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.